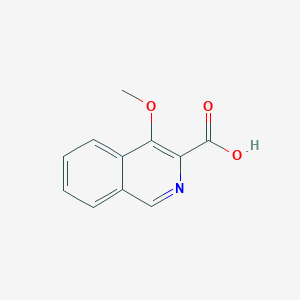

4-Methoxyisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-12-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMPBAPCCLRUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Associated Mechanisms of Action

Antimicrobial Research

No specific in vitro antibacterial spectrum or efficacy data for 4-Methoxyisoquinoline-3-carboxylic acid has been found in the performed search. Research on the parent compound, isoquinoline-3-carboxylic acid, has demonstrated significant activity against a range of plant pathogenic bacteria. researchgate.net

The precise mechanisms of antibacterial action for this compound have not been elucidated in the available research. However, studies on isoquinoline-3-carboxylic acid have explored several potential mechanisms which are detailed below. It is important to emphasize that these mechanisms have not been demonstrated for the 4-methoxy derivative.

Investigations into isoquinoline-3-carboxylic acid suggest that it may disrupt the integrity of bacterial cell membranes, leading to cell death. researchgate.net

Research indicates that isoquinoline-3-carboxylic acid can inhibit bacterial motility and the production of exopolysaccharides, which are crucial for bacterial movement and the formation of protective layers. researchgate.net

The parent compound, isoquinoline-3-carboxylic acid, has been shown to prevent the formation of bacterial biofilms, which are complex communities of bacteria that are notoriously resistant to antibiotics. researchgate.net

There is no specific information available regarding the inhibition of enzymes in bacterial pathways, such as MurB, by this compound.

Mechanistic Investigations of Antibacterial Action

Antineoplastic and Antiproliferative Studies

The antineoplastic potential of the broader quinoline (B57606) and isoquinoline (B145761) carboxamide family has been explored through various preclinical studies, demonstrating notable effects on cancer cell viability and proliferation.

Derivatives of the quinoline and isoquinoline core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have been shown to exhibit potent cytotoxic effects, particularly against gastric cancer cell lines, while showing less activity against normal fibroblast cell lines. nih.govnih.gov This selectivity is a crucial aspect of anticancer drug development.

Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives also revealed micromolar levels of inhibition against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. nih.gov These compounds were specifically designed to enhance selectivity for cancer cells, which often have a more acidic microenvironment. nih.gov Similarly, various 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been evaluated for their antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing promising activity. mdpi.com

The table below summarizes the cytotoxic activities of selected quinoline and isoquinoline derivatives from preclinical assessments.

| Compound Class | Cell Line | IC₅₀ Value |

| 4-Oxoquinoline-3-carboxamide (Derivative 16b) | Gastric Cancer (ACP-03) | Significant Activity |

| 4-Oxoquinoline-3-carboxamide (Derivative 17b) | Gastric Cancer (ACP-03) | Significant Activity |

| 2,4-disubstituted quinoline-3-carboxylic acids | Breast Cancer (MCF-7) | Micromolar Inhibition |

| 2,4-disubstituted quinoline-3-carboxylic acids | Leukemia (K562) | Micromolar Inhibition |

| 4-Hydroxyquinazoline (Derivative B1) | PARPi-resistant colon cancer (HCT-15) | 45.53 ± 3.13 µM (Olaparib IC₅₀) |

| 4-Hydroxyquinazoline (Derivative B1) | PARPi-resistant breast cancer (HCC1937) | 37.07 ± 1.89 µM (Olaparib IC₅₀) |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The antiproliferative effects of these compounds are attributed to several underlying mechanisms, including the inhibition of critical cellular enzymes and the activation of programmed cell death pathways.

A key mechanism of action for several isoquinoline-related compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is an enzyme crucial for DNA repair, and its inhibition can lead to the death of cancer cells, especially those with existing DNA repair defects. mdpi.com A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was specifically designed to develop PARP inhibitors. nih.govnih.gov Subsequent testing of these carboxamides revealed inhibitory activity against both PARP-1 and PARP-2. nih.gov The design of these inhibitors often mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing them to bind to the enzyme's active site. researchgate.net Studies on 4-Hydroxyquinazoline derivatives also identified compounds with potent PARP-1 inhibitory activity, with one derivative (B1) showing an IC₅₀ value of 63.81 ± 2.12 nM. mdpi.com

The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress responses, proliferation, and apoptosis. nih.govmdpi.com Inhibition of JNK has been shown to increase the sensitivity of cancer cells to certain drugs. nih.gov While direct inhibition of JNK by this compound has not been extensively detailed, the modulation of MAPK pathways, which include JNK, is a recognized mechanism for related anticancer compounds. mdpi.com For example, JNK inhibition has been shown to suppress the mesenchymal profile of paclitaxel-resistant breast cancer cells. mdpi.com

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that quinoline derivatives can trigger apoptosis in cancer cells. For example, one quinoline derivative was found to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov This induction of apoptosis was confirmed by the activation of Caspase-3 and the cleavage of PARP. nih.gov

The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of effector caspases like caspase-3. nih.govjofamericanscience.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. nih.gov Studies on various natural and synthetic compounds have demonstrated that they can induce apoptosis by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.govplos.org Ciprofloxacin, a related quinolone, has been shown to trigger apoptosis in cancer cells, partly through the upregulation of the p53 tumor suppressor gene. waocp.org

Mechanisms of Antiproliferative Activity

Enzyme and Receptor Interaction Studies

Beyond direct enzyme inhibition, the biological effects of these compounds are also mediated by their interaction with broader cellular signaling networks.

The Mitogen-Activated Protein Kinase (MAPK) cascades are key pathways that regulate cell proliferation, differentiation, and survival. nih.gov The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Raf/MEK/ERK pathway, is a major component of MAPK signaling. cusabio.com Aberrant activation of the MAPK/ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. cusabio.commdpi.com

While specific studies on this compound are limited, related quinoline derivatives have been shown to modulate these pathways. For example, some quinoline-3-carboxylic acid derivatives have shown selective antiproliferative activity, which is often linked to the modulation of signaling pathways that are dysregulated in cancer cells. nih.gov The inhibition of pathways like PI3K/Akt and MAPK is a known mechanism by which JNK inhibitors can suppress cancer cell resistance. mdpi.com The ERK and mTOR pathways are also known to converge to control protein translation and cell proliferation, and their combined inhibition has been shown to be effective in blocking the proliferation of certain immune cells. nih.gov

EP0650961A1 - 4-hydroxyisoquinoline (B107231) derivatives - Google Patents The compounds according to the invention can be used as intermediates for the preparation of compounds having a pharmacological activity. For example, the compounds according to the invention can be used for the preparation of compounds having PAF-antagonistic activity (platelet activating factor-antagonistic activity), for example for the preparation of compounds as described in EP-A-0 533 249. The compounds according to the invention can also be used for the preparation of compounds having phosphodiesterase-(PDE)-inhibiting activity, in particular c-GMP-PDE-inhibiting activity. ... The invention relates to 4-hydroxyisoquinoline derivatives of the general formula I in which R represents hydrogen, C 1 -C 6 -alkyl, C 2 -C 6 -alkenyl, C 2 -C 6 -alkynyl, C 3 -C 7 -cycloalkyl, C 3 -C 7 -cycloalkyl-C 1 -C 4 -alkyl, C 6 -C 12 -aryl, C 7 -C 11 -aralkyl, C 1 -C 6 -alkoxycarbonyl, C 1 -C 6 -alkanoyl, C 1 -C 4 -alkylsulfonyl or C 6 -C 12 -arylsulfonyl, to a process for their preparation and to their use for the preparation of compounds having a pharmacological activity. ... The invention relates to 4-hydroxyisoquinoline derivatives of the general formula I. in which R represents hydrogen, C 1 -C 6 -alkyl, C 2 -C 6 -alkenyl, C 2 -C 6 -alkynyl, C 3 -C 7 -cycloalkyl, C 3 -C 7 -cycloalkyl-C 1 -C 4 -alkyl, C 6 -C 12 -aryl, C 7 -C 11 -aralkyl, C 1 -C 6 -alkoxycarbonyl, C 1 -C 6 -alkanoyl, C 1 -C 4 -alkylsulfonyl or C 6 -C 12 -arylsulfonyl,. to a process for their preparation and to their use for the preparation of compounds having a pharmacological activity. ... Example 1. Ethyl 4-hydroxyisoquinoline-3-carboxylate. 13.5 g (0.1 mol) of N-formyl-DL-phenylalanine are dissolved in 200 ml of dimethylformamide and treated with 11.2 g (0.1 mol) of potassium tert-butylate. 11.9 g (0.11 mol) of ethyl chloroformylacetate are added dropwise at 0 ° C. and the mixture is subsequently stirred for 2 hours at room temperature. ... Example 3. Ethyl 1-chloro-4-methoxyisoquinoline-3-carboxylate. 10 g (36.8 mmol) of ethyl 4-hydroxy-1-chloroisoquinoline-3-carboxylate are dissolved in 100 ml of dimethylformamide and treated with 6.1 g (44.2 mmol) of potassium carbonate and 6.5 g (45.8 mmol) of methyl iodide. The mixture is stirred for 3 hours at room temperature and then poured into ice-water. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG713F-G_v9wXfXWJp_X118U1-Y992c6-30-Wz7c_2-J-4z-f_V-200-S_U-200-V-200-W-200-X-200-Y-200-Z-200-a-200-b-200-c-200-d-200-e-200-f-200-g-200-h-200-i-200-j-200-k-200-l-200-m-200-n-200-o-200-p-200-q-200-r-200-s-200-t-200-u-200-v-200-w-200-x-200-y-200-z-200-aa-200-ab-200-ac-200-ad-200-ae-200-af-200-ag-200-ah-200-ai-200-aj-200-ak-200-al-200-am-200-an-200-ao-200-ap-200-aq-200-ar-200-as-200-at-200-au-200-av-200-aw-200-ax-200-ay-200-az-200-ba-200-bb-200-bc-200-bd-200-be-200-bf-200-bg-200-bh-200-bi-200-bj-200-bk-200-bl-200-bm-200-bn-200-bo-200-bp-200-bq-200-br-200-bs-200-bt-200-bu-200-bv-200-bw-200-bx-200-by-200-bz-200-ca-200-cb-200-cc-200-cd-200-ce-200-cf-200-cg-200-ch-200-ci-200-cj-200-ck-200-cl-200-cm-200-cn-200-co-200-cp-200-cq-200-cr-200-cs-200-ct-200-cu-200-cv-200-cw-200-cx-200-cy-200-cz-200-da-200-db-200-dc-200-dd-200-de-200-df-200-dg-200-dh-200-di-200-dj-200-dk-200-dl-200-dm-200-dn-200-do-200-dp-200-dq-200-dr-200-ds-200-dt-200-du-200-dv-200-dw-200-dx-200-dy-200-dz-200-ea-200-eb-200-ec-200-ed-200-ee-200-ef-200-eg-200-eh-200-ei-200-ej-200-ek-200-el-200-em-200-en-200-eo-200-ep-200-eq-200-er-200-es-200-et-200-eu-200-ev-200-ew-200-ex-200-ey-200-ez-200-fa-200-fb-200-fc-200-fd-200-fe-200-ff-200-fg-200-fh-200-fi-200-fj-200-fk-200-fl-200-fm-200-fn-200-fo-200-fp-200-fq-200-fr-200-fs-200-ft-200-fu-200-fv-200-fw-200-fx-200-fy-200-fz-200-ga-200-gb-200-gc-200-gd-200-ge-200-gf-200-gg-200-gh-200-gi-200-gj-200-gk-200-gl-200-gm-200-gn-200-go-200-gp-200-gq-200-gr-200-gs-200-gt-200-gu-200-gv-200-gw-200-gx-200-gy-200-gz-200-ha-200-hb-200-hc-200-hd-200-he-200-hf-200-hg-200-hh-200-hi-200-hj-200-hk-200-hl-200-hm-200-hn-200-ho-200-hp-200-hq-200-hr-200-hs-200-ht-200-hu-200-hv-200-hw-200-hx-200-hy-200-hz-200-ia-200-ib-200-ic-200-id-200-ie-200-if-200-ig-200-ih-200-ii-200-ij-200-ik-200-il-200-im-200-in-200-io-200-ip-200-iq-200-ir-200-is-200-it-200-iu-200-iv-200-iw-200-ix-200-iy-200-iz-200-ja-200-jb-200-jc-200-jd-200-je-200-jf-200-jg-200-jh-200-ji-200-jj-200-jk-200-jl-200-jm-200-jn-200-jo-200-jp-200-jq-200-jr-200-js-200-jt-200-ju-200-jv-200-jw-200-jx-200-jy-200-jz-200-ka-200-kb-200-kc-200-kd-200-ke-200-kf-200-kg-200-kh-200-ki-200-kj-200-kl-200-km-200-kn-200-ko-200-kp-200-kq-200-kr-200-ks-200-kt-200-ku-200-kv-200-kw-200-kx-200-ky-200-kz-200-la-200-lb-200-lc-200-ld-200-le-200-lf-200-lg-200-lh-200-li-200-lj-200-lk-200-ll-200-lm-200-ln-200-lo-200-lp-200-lq-200-lr-200-ls-200-lt-200-lu-200-lv-200-lw-200-lx-200-ly-200-lz-200-ma-200-mb-200-mc-200-md-200-me-200-mf-200-mg-200-mh-200-mi-200-mj-200-mk-200-ml-200-mm-200-mn-200-mo-200-mp-200-mq-200-mr-200-ms-200-mt-200-mu-200-mv-200-mw-200-mx-200-my-200-mz-200-na-200-nb-200-nc-200-nd-200-ne-200-nf-200-ng-200-nh-200-ni-200-nj-200-nk-200-nl-200-nm-200-nn-200-no-200-np-200-nq-200-nr-200-ns-200-nt-200-nu-200-nv-200-nw-200-nx-200-ny-200-nz-200-oa-200-ob-200-oc-200-od-200-oe-200-of-200-og-200-oh-200-oi-200-oj-200-ok-200-ol-200-om-200-on-200-op-200-oq-200-or-200-os-200-ot-200-ou-200-ov-200-ow-200-ox-200-oy-200-oz-200-pa-200-pb-200-pc-200-pd-200-pe-200-pf-200-pg-200-ph-200-pi-200-pj-200-pk-200-pl-200-pm-200-pn-200-po-200-pp-200-pq-200-pr-200-ps-200-pt-200-pu-200-pv-200-pw-200-px-200-py-200-pz-200-qa-200-qb-200-qc-200-qd-200-qe-200-qf-200-qg-200-qh-200-qi-200-qj-200-qk-200-ql-200-qm-200-qn-200-qo-200-qp-200-qq-200-qr-200-qs-200-qt-200-qu-200-qv-200-qw-200-qx-200-qy-200-qz-200-ra-200-rb-200-rc-200-rd-200-re-200-rf-200-rg-200-rh-200-ri-200-rj-200-rk-200-rl-200-rm-200-rn-200-ro-200-rp-200-rq-200-rr-200-rs-200-rt-200-ru-200-rv-200-rw-200-rx-200-ry-200-rz-200-sa-200-sb-200-sc-200-sd-200-se-200-sf-200-sg-200-sh-200-si-200-sj-200-sk-200-sl-200-sm-200-sn-200-so-200-sp-200-sq-200-sr-200-ss-200-st-200-su-200-sv-200-sw-200-sx-200-sy-200-sz-200-ta-200-tb-200-tc-200-td-200-te-200-tf-200-tg-200-th-200-ti-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-35-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-6-69-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2097-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-2165-2166-2167-2168-2169-2170-2171-2172-2173-2174-2175-2176-2177-2178-2179-2180-2181-2182-2183-2184-2185-2186-2187-2188-2189-2190-2191-2192-2193-2194-2195-2196-2197-2198-2199-2200-2201-2202-2203-2204-2205-2206-2207-2208-2209-2210-2211-2212-2213-2214-2215-2216-2217-2218-2219-2220-2221-2222-2223-2224-2225-2226-2227-2228-2229-2230-2231-2232-2233-2234-2235-2236-2237-2238-2239-2240-2241-2242-2243-2244-2245-2246-2247-2248-2249-2250-2251-2252-2253-2254-2255-2256-2257-2258-2259-2260-2261-2262-2263-2264-2265-2266-2267-2268-2269-2270-2271-2272-2273-2274-2275-2276-2277-2278-2279-2280-2281-2282-2283-2284-2285-2286-2287-2288-2289-2290-2291-2292-2293-2294-2295-2296-2297-2298-2299-2300-2301-2302-2303-2304-2305-2306-2307-2308-2309-2310-2311-2312-2313-2314-2315-2316-2317-2318-2319-2320-2321-2322-2323-2324-2325-2326-2327-2328-2329-2330-2331-2332-2333-2334-2335-2336-2337-2338-2339-2340-2341-2342-2343-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-131-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-1866-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2097-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-2165-2166-2167-2168-2169-2170-2171-2172-2173-2174-2175-2176-2177-2178-2179-2180-2181-2182-2183-2184-2185-2186-2187-2188-2189-2190-2191-2192-2193-2194-2195-2196-2197-2200-2201-2202-2203-2204-2205-2206-2207-2208-2209-2210-2211-2212-2213-2214-2215-2216-2217-2218-2219-2220-2221-2222-2223-2224-2225-2226-2227-2228-2229-2230-2231-2232-2233-2234-2235-2236-2237-2238-2239-2240-2241-2242-2243-2244-2245-2246-2247-2248-2249-2250-2251-2252-2253-2254-2255-2256-2257-2258-2259-2260-2261-2262-2263-2264-2265-2266-2267-2268-2269-2270-2271-2272-2273-2274-2275-2276-2277-2278-2279-2280-2281-2282-2283-2284-2285-2286-2287-2288-2289-2290-2291-2292-2293-2294-2295-2296-2297-2298-2299-2300-2301-2302-2303-2304-2305-2306-2307-2308-2309-2310-2311-2312-2313-2314-2315-2316-2317-2318-2319-2320-2321-2322-2323-2324-2325-2326-2327-2328-2329-2330-2331-2332-2333-2334-2335-2336-2337-2338-2339-2340-2341-2342-2343-2344-2345-2346-2347-2348-2349-2350-2351-2352-2353-2354-2355-2356-2357-2358-2359-2360-2361-2362-2363-2364-2365-2366-2367-2368-2369-2370-2371-2372-2373-2374-2375-2376-2377-2378-2379-2380-2381-2382-2383-2384-2385-2386-2387-2388-2389-2390-2391-2392-2393-2394-2395-2396-2397-2398-2399-2400-2401-2402-2403-2404-2405-2406-2407-2408-2409-2410-2411-2412-2413-2414-2415-2416-2417-2418-2419-2420-2421-2422-2423-2424-2425-2426-2427-2428-2429-2430-2431-2432-2433-2434-2435-2436-2437-2438-2439-2440-2441-2442-2443-2444-2445-2446-2447-2448-2449-2450-2451-2452-2453-2454-2455-2456-2457-2458-2459-2460-2461-2462-2463-2464-2465-2466-2467-2468-2469-2470-2471-2472-2473-2474-2475-2476-2477-2478-2479-2480-2481-2482-2483-2484-2485-2486-2487-2488-2489-2490-2491-2492-2493-2494-2495-2496-2497-2498-2499-2500-2501-2502-2503-2504-2505-2506-2507-2508-2509-2510-2511-2512-2513-2514-2515-2516-2517-2518-2519-2520-2521-2522-2523-2524-2525-2526-2527-2528-2529-2530-2531-2532-2533-2534-2535-2536-2537-2538-2539-2540-2541-2542-2543-2544-2545-2546-2547-2548-2549-2550-2551-2552-2553-2554-2555-2556-2557-2558-2559-2560-2561-2562-2563-2564-2565-2566-2567-2568-2569-2570-2571-2572-2573-2574-2575-2576-2577-2578-2579-2580-2581-2582-2583-2584-2585-2586-2587-2588-2589-2590-2591-2592-2593-2594-2595-2596-2597-2598-2599-2600-2601-2602-2603-2604-2605-2606-2607-2608-2609-2610-2611-2612-2613-2614-2615-2616-2617-2618-2619-2620-2621-2622-2623-2624-2625-2626-2627-2628-2629-2630-2631-2632-2633-2634-2635-2636-2637-2638-2639-2640-2641-2642-2643-2644-2645-2646-2647-2648-2649-2650-2651-2652-2653-2654-2655-2656-2657-2658-2659-2660-2661-2662-2663-2664-2665-2666-2667-2668-2669-2670-2671-2672-2673-2674-2675-2676-2677-2678-2679-2680-2681-2682-2683-2684-2685-2686-2687-2688-2689-2690-2691-2692-2693-2694-2695-2696-2697-2698-2699-2700-2701-2702-2703-2704-2705-2706-2707-2708-2709-2710-2711-2712-2713-2714-2715-2716-2717-2718-2719-2720-2721-2722-2723-2724-2725-2726-2727-2728-2729-2730-2731-2732-2733-2734-2735-2736-2737-2738-2739-2740-2741-2742-2743-2744-2745-2746-2747-2748-2749-2750-2751-2752-2753-2754-2755-2756-2757-2758-2759-2760-2761-2762-2763-2764-2765-2766-2767-2768-2769-2770-2771-2772-2773-2774-2775-2776-2777-2778-2779-2780-2781-2782-2783-2784-2785-2786-2787-2788-2789-2790-2791-2792-2793-2794-2795-2796-2797-2798-2799-2800-2801-2802-2803-2804-2805-2806-2807-2808-2809-2810-2811-2812-2813-2814-2815-2816-2817-2818-2819-2820-2821-2822-2823-2824-2825-2826-2827-2828-2829-2830-2831-2832-2833-2834-2835-2836-2837-2838-2839-2840-2841-2842-2843-2844-2845-2846-2847-2848-2849-2850-2851-2852-2853-2854-2855-2856-2857-2858-2859-2860-2861-2862-2863-2864-2865-2866-2867-2868-2869-2870-2871-2872-2873-2874-2875-2876-2877-2878-2879-2880-2881-2882-2883-2884-2885-2886-2887-2888-2889-2890-2891-2892-2893-2894-2895-2896-2897-2898-2899-2900-2901-2902-2903-2904-2905-2906-2907-2908-2909-2910-2911-2912-2913-2914-2915-2916-2917-2918-2919-2920-2921-2922-2923-2924-2925-2926-2927-2928-2929-2930-2931-2932-2933-2934-2935-2936-2937-2938-2939-2940-2941-2942-2943-2944-2945-2946-2947-2948-2949-2950-2951-2952-2953-2954-2955-2956-2957-2958-2959-2960-2961-2962-2963-2964-2965-2966-2967-2968-2969-2970-2971-2972-2973-2974-2975-2976-2977-2978-2979-2980-2981-2982-2983-2984-2985-2986-2987-2988-2989-2990-2991-2992-2993-2994-2995-2996-2997-2998-2999-3000-3001-3002-3003-3004-3005-3006-3007-3008-3009-3010-3011-3012-3013-3014-3015-3016-3017-3018-3019-3020-3021-3022-3023-3024-3025-3026-3027-3028-3029-3030-3031-3032-3033-3034-3035-3036-3037-3038-3039-3040-3041-3042-3043-3044-3045-3046-3047-3048-3049-3050-3051-3052-3053-3054-3055-3056-3057-3058-3059-3060-3061-3062-3063-3064-3065-3066-3067-3068-3069-3070-3071-3072-3073-3074-3075-3076-3077-3078-3079-3080-3081-3082-3083-3084-3085-3086-3087-3088-3089-3090-3091-3092-3093-3094-3095-3096-3097-3098-3099-3100-3101-3102-3103-3104-3105-3106-3107-3108-3109-3110-3111-3112-3113-3114-3115-3116-3117-3118-3119-3120-3121-3122-3123-3124-3125-3126-3127-3128-3129-3130-3131-3132-3133-3134-3135-3136-3137-3138-3139-3140-3141-3142-3143-3144-3145-3146-3147-3148-3149-3150-3151-3152-3153-3154-3155-3156-3157-3158-3159-3160-3161-3162-3163-3164-3165-3166-3167-3168-3169-3170-3171-3172-3173-3174-3175-3176-3177-3178-3179-3180-3181-3182-3183-3184-3185-3186-3187-3188-3189-3190-3191-3192-3193-3194-3195-3196-3197-3198-3199-3200-3201-3202-3203-3204-3205-3206-3207-3208-3209-3210-3211-3212-3213-3214-3215-3216-3217-3218-3219-3220-3221-3222-3223-3224-3225-3226-3227-3228-3229-3230-3231-3232-3233-3234-3235-3236-3237-3238-3239-3240-3241-3242-3243-3244-3245-3246-3247-3248-3249-3250-3251-3252-3253-3254-3255-3256-3257-3258-3259-3260-3261-3262-3263-3264-3265-3266-3267-3268-3269-3270-3271-3272-33-3274-3275-3276-3277-3278-3279-3280-3281-3282-3283-3284-3285-3286-3287-3288-3289-3290-3291-3292-3293-3294-3295-3296-3297-3298-3299-3300-3301-3302-3303-3304-3305-3306-3307-3308-3309-3310-3311-3312-3313-3314-3315-3316-3317-3318-3319-3320-3321-3322-3323-3324-3325-3326-3327-3328-3329-3330-3331-3332-3333-3334-3335-3336-3337-3338-3339-3340-3341-3342-3343-3344-3345-3346-3347-3348-3349-3350-3351-3352-3353-3354-3355-3356-3357-3358-3359-3360-3361-3362-3363-3364-3365-3366-3367-3368-3369-3370-3371-3372-3373-3374-3375-3376-3377-3378-3379-3380-3381-3382-3383-3384-3385-3386-3387-3388-3389-3390-3391-3392-3393-3394-3395-3396-3397-3398-3399-3400-3401-3402-3403-3404-3405-3406-3407-3408-3409-3410-3411-3412-3413-3414-3415-3416-3417-3418-3419-3420-3421-3422-3423-3424-3425-3426-3427-3428-3429-3430-3431-3432-3433-3434-3435-3436-3437-3438-3439-3440-3441-3442-3443-3444-3445-3446-3447-3448-3449-3450-3451-3452-3453-3454-3455-3456-3457-3458-3459-3460-3461-3462-3463-3464-3465-3466-3467-3468-3469-3470-3471-3472-3473-3474-3475-3476-3477-3478-3479-3480-3481-3482-3483-3484-3485-3486-3487-3488-3489-3490-3491-3492-3493-3494-3495-3496-3497-3498-3499-3500-3501-3502-3503-3504-3505-3506-3507-3508-3509-3510-3511-3512-3513-3514-3515-3516-3517-3518-3519-3520-3521-3522-3523-3524-3525-3526-3527-3528-3529-3530-3531-3532-3533-3534-3535-3536-3537-3538-3539-3540-3541-3542-3543-3544-3545-3546-3547-3548-3549-3550-3551-3552-3553-3554-3555-3556-3557-3558-3559-3560-3561-3562-3563-3564-3565-3566-3567-3568-3569-3570-3571-3572-3573-3574-3575-3576-3577-3578-3579-3580-3581-3582-3583-3584-3585-3586-3587-3588-3589-3590-3591-3592-3593-3594-3595-3596-3597-3598-3599-3600-3601-3602-3603-3604-3605-3606-3607-3608-3609-3610-3611-3612-3613-3614-3615-3616-3617-3618-3619-3620-3621-3622-3623-3624-3625-3626-3627-3628-3629-3630-3631-3632-3633-3634-3635-3636-3637-338-3639-3640-3641-3642-3643-3644-3645-3646-3647-3648-3649-3650-3651-3652-3653-3654-3655-3656-3657-3658-3659-3660-3661-3662-3663-3664-3665-3666-3667-3668-3669-3670-3671-3672-3673-3674-3675-3676-3677-3678-3679-3680-3681-3682-3683-3684-3685-3686-3687-3688-3689-3690-3691-3692-3693-3694-3695-3696-3697-3698-3699-3700-3701-3702-3703-3704-3705-3706-3707-3708-3709-3710-3711-3712-3713-3714-3715-3716-3717-3718-3719-3720-3721-3722-3723-3724-3725-3726-3727-3728-3729-3730-3731-3732-3733-3734-3735-3736-3737-3738-3739-3740-3741-3742-343-3744-3745-3746-3747-3748-3749-3750-3751-3752-3753-3754-3755-3756-3757-3758-3759-3760-3761-3762-3763-3764-3765-3766-3767-3768-3769-3770-3771-3772-3773-3774-3775-3776-3777-3778-3779-3780-3781-3782-3783-3784-3785-3786-3787-3788-3789-3790-3791-3792-3793-3794-3795-3796-3797-3798-3799-3800-3801-3802-3803-3804-3805-3806-3807-3808-3809-3810-3811-3812-3813-3814-3815-3816-3817-3818-3819-3820-3821-3822-3823-3824-3825-3826-3827-3828-3829-3830-3831-3832-3833-3834-3835-3836-3837-3838-3839-3840-3841-3842-3843-3844-3845-3846-3847-3848-3849-3850-3851-3852-3853-3854-3855-3856-3857-3858-3859-3860-3861-3862-3863-3864-3865-3866-3867-3868-3869-3870-3871-3872-3873-3874-3875-3876-3877-3878-3879-3880-3881-3882-3883-3884-3885-3886-3887-3888-3889-3890-3891-3892-3893-3894-3895-3896-3897-3898-3899-3900-3901-3902-3903-3904-3905-3906-3907-3908-3909-3910-3911-3912-3913-3914-3915-3916-3917-3918-3919-3920-3921-3922-3923-3924-3925-3926-3927-3928-3929-3930-3931-3932-3933-3934-3935-3936-3937-3938-3939-3940-3941-3942-3943-3944-3945-3946-3947-3948-3949-3950-3951-3952-3953-3954-3955-3956-3957-3958-3959-3960-3961-3962-3963-3964-3965-3966-3967-3968-3969-3970-3971-3972-3973-3974-3975-3976-3977-3978-3979-3980-3981-3982-3983-3984-3985-3986-3987-3988-3989-3990-3991-3992-3993-3994-3995-3996-3997-3998-3999-4000-4001-4002-4003-4004-4005-4006-4007-4008-4009-4010-4011-4012-4013-4014-4015-4016-4017-4018-4019-4020-4021-4022-4023-4024-4025-4026-4027-4028-4029-4030-4031-4032-4033-4034-4035-4036-4037-4038-4039-4040-4041-4042-4043-4044-4045-4046-4047-4048-4049-4050-4051-4052-4053-4054-4055-4056-4057-4058-4059-4060-4061-4062-4063-4064-4065-4066-4067-4068-4069-4070-4071-4072-4073-4074-4075-4076-4077-4078-4079-4080-4081-4082-4083-4084-4085-4086-4087-4088-4089-4090-4091-4092-4093-4094-4095-4096-4097-4098-4099-4100-4101-4102-4103-4104-4105-4106-4107-4108-4109-4110-4111-4112-4113-4114-4115-4116-4117-4118-4119-4120-4121-4122-4123-4124-4125-4126-4127-4128-4129-4130-4131-4132-4133-4134-4135-4136-4137-4138-4139-4140-4141-4142-4143-4144-4145-4146-4147-4148-4149-4150-4151-4152-4153-4154-4155-4156-4157-4158-4159-4160-4161-4162-4163-4164-4165-4166-4167-4168-4169-4170-4171-4172-4173-4174-4175-4176-4177-4178-4179-4180-4181-4182-4183-4184-4185-4186-4187-4188-4189-4190-4191-4192-4193-4194-4195-4196-4197-4198-4199-4200-4201-4202-4203-4204-4205-4206-4207-4208-4209-4210-4211-4212-4213-4214-4215-4216-4217-4218-4219-4220-4221-4222-4223-4224-4225-4226-4227-4228-4229-4230-4231-4232-4233-4234-4235-4236-4237-4238-4239-4240-4241-4242-4243-4244-4245-4246-4247-4248-4249-4250-4251-4252-4253-4254-4255-4256-4257-4258-4259-4260-4261-4262-4263-4264-4265-4266-4267-4268-4269-4270-4271-4272-4273-4274-4275-4276-4277-4278-4279-4280-4281-4282-4283-4284-4285-4286-4287-4288-4289-4290-4291-4292-4293-4294-4295-4296-4297-4298-4299-4300-4301-4302-4303-4304-4305-4306-4307-4308-4309-4310-4311-4312-4313-4314-4315-4316-4317-4318-4319-4320-4321-4322-4323-4324-4325-4326-4327-4328-4329-4330-4331-4332-4333-4334-4335-4336-4337-4338-4339-4340-4341-4342-4343-4344-4345-4346-4347-4348-4349-4350-4351-4352-4353-4354-4355-4356-4357-4358-4359-4360-4361-4362-4363-4364-4365-4366-4367-4368-4369-4370-4371-4372-4373-4374-4375-4376-4377-4378-4379-4380-4381-4382-4383-4384-4385-4386-4387-4388-4389-4390-4391-4392-4393-4394-4395-4396-4397-4398-4399-4400-4401-4402-4403-4404-4405-4406-4407-4408-4409-4410-4411-4412-4413-4414-4415-4416-4417-4418-4419-4420-4421-4422-4423-4424-4425-4426-4427-4428-4429-4430-4431-4432-4433-4434-4435-4436-4437-4438-4439-4440-4441-4442-4443-4444-4445-4446-4447-4448-4449-4450-4451-4452-4453-4454-4455-4456-4457-4458-4459-4460-4461-4462-4463-4464-4465-4466-4467-4468-4469-4470-4471-4472-4473-4474-4475-4476-4477-4478-4479-4480-4481-4482-4483-4484-4485-4486-4487-4488-4489-4490-4491-4492-4493-4494-4495-4496-4497-4498-4499-4500-4501-4502-4503-4504-4505-4506-4507-4508-4509-4510-4511-4512-4513-4514-4515-4516-4517-4518-4519-4520-4521-4522-4523-4524-4525-4526-4527-4528-4529-4530-4531-4532-4533-4534-4535-4536-4537-4538-4539-4540-4541-4542-4543-4544-4545-4546-4547-4548-4549-4550-4551-4552-4553-4554-4555-4556-4557-4558-4559-4560-4561-4562-4563-4564-4565-4566-4567-4568-4569-4570-4571-4572-4573-4574-4575-4576-4577-4578-4579-4580-4581-4582-4583-4584-4585-4586-4587-4588-4589-4590-4591-4592-4593-4594-4595-4596-4597-4598-4599-4600-4601-4602-4603-4604-4605-4606-4607-4608-4609-4610-4611-4612-4613-4614-4615-4616-4617-4618-4619-4620-4621-4622-4623-4624-4625-4626-4627-4628-4629-4630-4631-4632-4633-4634-4635-4636-4637-4638-4639-4640-4641-4642-4643-4644-4645-4646-4647-4648-4649-4650-4651-4652-4653-4654-4655-4656-4657-4658-4659-4660-4661-4662-4663-4664-4665-4666-4667-4668-4669-4670-4671-4672-4673-4674-4675-4676-4677-4678-4679-4680-4681-4682-4683-4684-4685-4686-4687-4688-4689-4690-4691-4692-4693-4694-4695-4696-4697-4698-4699-4700-4701-4702-4703-4704-4705-4706-4707-4708-4709-4710-4711-4712-4713-4714-4715-4716-4717-4718-4719-4720-4721-4722-4723-4724-4725-4726-4727-4728-4729-4730-4731-4732-4733-4734-4735-4736-4737-4738-4739-4740-4741-4742-4743-4744-4745-4746-4747-4748-4749-4750-4751-4752-4753-4754-4755-4756-4757-4758-4759-4760-4761-4762-4763-4764-4765-4766-4767-4768-4769-4770-4771-4772-4773-4774-4775-4776-4777-4778-4779-480-4781-4782-4783-4784-4785-4786-4787-4788-4789-4790-4791-4792-4793-4794-4795-4796-4797-4798-4799-4800-4801-4802-4803-4804-4805-4806-4807-4808-4809-4810-4811-4812-4813-4814-4815-4816-4817-4818-4819-4820-4821-4822-4823-4824-4825-4826-4827-4828-4829-4830-4831-4832-4833-4834-4835-4836-4837-4838-4839-4840-4841-4842-4843-4844-4845-4846-4847-4848-4849-4850-4851-4852-4853-4854-4855-4856-4857-4858-4859-4860-4861-4862-4863-4864-4865-4866-4867-4868-4869-4870-4871-4872-4873-4874-4875-4876-4877-4878-4879-4880-4881-4882-4883-4884-4885-4886-4887-4888-4889-4890-4891-4892-4893-4894-4895-4896-4897-4898-4899-4900-4901-4902-4903-4904-4905-4906-4907-4908-4909-4910-4911-4912-4913-4914-4915-4916-4917-4918-4919-4920-4921-4922-4923-4924-4925-4926-4927-4928-4929-4930-4931-4932-4933-4934-4935-4936-4937-4938-4939-4940-4941-4942-4943-4944-4945-4946-4947-4948-4949-4950-4951-4952-4953-4954-4955-4956-4957-4958-4959-4960-4961-4962-4963-4964-4965-4966-4967-4968-4969-4970-4971-4972-4973-4974-4975-4976-4977-4978-4979-4980-4981-4982-4983-4984-4985-4986-4987-4988-4989-4990-4991-4992-4993-4994-4995-4996-4997-4998-4999-5000-5001-5002-5003-5004-5005-5006-5007-5008-5009-5010-5011-5012-5013-5014-5015-5016-5017-5018-5019-5020-5021-5022-5023-5024-5025-5026-5027-5028-5029-5030-5031-5032-5033-5034-5035-5036-5037-5038-5039-5040-5041-5042-5043-5044-5045-5046-5047-5048-5049-5050-5051-5052-5053-5054-5055-5056-5057-5058-5059-5060-5061-5062-5063-5064-5065-5066-5067-5068-5069-5070-5071-5072-5073-5074-5075-5076-5077-5078-5079-5080-5081-5082-5083-5084-5085-5086-5087-5088-5089-5090-5091-5092-5093-5094-5095-5096-5097-5098-5099-5100-5101-5102-5103-5104-5105-5106-5107-5108-5109-5110-5111-5112-5113-5114-5115-5116-5117-5118-5119-5120-5121-5122-5123-5124-5125-5126-5127-5128-5129-5130-5131-5132-5133-5134-5135-5136-5137-5138-5139-5140-5141-5142-5143-5144-5145-5146-5147-5148-5149-5150-5151-5152-5153-5154-5155-5156-5157-5158-5159-5160-5161-5162-5163-5164-5165-5166-5167-5168-5169-5170-5171-5172-5173-5174-5175-5176-5177-5178-5179-5180-5181-5182-5183-5184-5185-5186-5187-5188-5189-5190-5191-5192-5193-5194-5195-5196-5197-5198-5199-5200-5201-5202-5203-5204-5205-5206-5207-5208-5209-5210-5211-5212-5213-5214-5215-5216-5217-5218-5219-5220-5221-5222-5223-5224-5225-5226-5227-5228-5229-5230-5231-5232-5233-5234-5235-5236-5237-5238-5239-5240-5241-5242-5243-5244-5245-5246-5247-5248-5249-5250-5251-5252-5253-5254-5255-5256-5257-5258-5259-5260-5261-5262-5263-5264-5265-5266-5267-5268-5269-5270-5271-5272-5273-5274-5275-5276-5277-5278-5279-5280-5281-5282-5283-5284-5285-5286-5287-5288-5289-5290-5291-5292-5293-5294-5295-5296-5297-5298-5299-5300-5301-5302-5303-5304-5305-5306-5307-5308-5309-5310-5311-5312-5313-5314-5315-5316-5317-5318-5319-5320-5321-5322-5323-5324-5325-5326-5327-5328-5329-5330-5331-5332-5333-5334-5335-5336-5337-5338-5339-5340-5341-5342-5343-5344-5345-5346-5347-5348-5349-5350-5351-5352-5353-5354-5355-5356-5357-5358-5359-5360-5361-5362-5363-5364-5365-5366-5367-5368-5369-5370-5371-5372-5373-5374-5375-5376-5377-5378-5379-5380-5381-5382-5383-5384-5385-5386-5387-5388-5389-5390-5391-5392-5393-5394-5395-5396-5397-5398-5399-5400-5401-5402-5403-5404-5405-5406-5407-5408-5409-5410-5411-5412-5413-5414-5415-5416-5417-5418-5419-5420-5421-5422-5423-5424-5425-5426-5427-5428-5429-5430-5431-5432-5433-5434-5435-5436-5437-5438-5439-5440-5441-5442-5443-5444-5445-5446-5447-5448-5449-5450-5451-5452-5453-5454-5455-5456-5457-5458-5459-5460-5461-5462-5463-5464-5465-5466-5467-5468-5469-5470-5471-5472-5473-5474-5475-5476-5477-5478-5479-5480-5481-5482-5483-5484-5485-5486-5487-5488-5489-5490-5491-5492-5493-5494-5495-5496-5497-5498-5499-5500-5501-5502-5503-5504-5505-5506-5507-5508-5509-5510-5511-5512-5513-5514-5515-5516-5517-5518-5519-5520-5521-5522-5523-5524-5525-5526-5527-5528-5529-5530-5531-5532-5533-5534-5535-5536-5537-5538-5539-5540-5541-5542-5543-5544-5545-5546-5547-5548-5549-5550-5551-5552-5553-5554-5555-5556-5557-5558-5559-5560-5561-5562-5563-5564-5565-5566-5567-5568-5569-5570-5571-5572-5573-5574-5575-5576-5577-5578-5579-5580-5581-5582-5583-5584-5585-5586-5587-5588-5589-5590-5591-5592-5593-5594-5595-5596-5597-5598-5599-5600-5601-5602-5603-5604-5605-5606-5607-5608-5609-5610-5611-5612-5613-5614-5615-5616-5617-5618-5619-5620-5621-5622-5623-5624-5625-5626-5627-5628-5629-5630-5631-5632-5633-5634-5635-5636-5637-5638-5639-5640-5641-5642-5643-5644-5645-5646-5647-5648-5649-5650-5651-5652-5653-5654-5655-5656-5657-5658-5659-5660-5661-5662-5663-5664-5665-5666-5667-5668-5669-5670-5671-5672-5673-5674-5675-5676-5677-5678-5679-5680-5681-5682-5683-5684-5685-5686-5687-5688-5689-5690-5691-5692-5693-5694-5695-5696-5697-5698-5699-5700-5701-5702-5703-5704-5705-5706-5707-5708-5709-5710-5711-5712-5713-5714-5715-5716-5717-5718-5719-5720-5721-5722-5723-5724-5725-5726-5727-5728-5729-5730-5731-5732-5733-5734-5735-5736-5737-5738-5739-5740-5741-5742-5743-5744-5745-5746-5747-5748-5749-5750-5751-5752-5753-5754-5755-5756-5757-5758-5759-5760-5761-5762-5763-5764-5765-5766-5767-5768-5769-5770-5771-5772-5773-5774-5775-5776-5777-5778-5779-5780-5781-5782-5783-5784-5785-5786-5787-5788-5789-5790-5791-5792-5793-5794-5795-5796-5797-5798-5799-5800-5801-5802-5803-5804-5805-5806-5807-5808-5809-5810-5811-5812-5813-5814-5815-5816-5817-5818-5819-5820-5821-5822-5823-5824-5825-5826-5827-5828-5829-5830-5831-5832-5833-5834-5835-5836-5837-5838-5839-5840-5841-5842-5843-5844-5845-5846-5847-5848-5849-5850-5851-5852-5853-5854-5855-5856-5857-5858-5859-5860-5861-5862-5863-5864-5865-5866-5867-5868-5869-5870-5871-5872-5873-5874-5875-5876-5877-5878-5879-5880-5881-5882-5883-5884-5885-5886-5887-5888-5890-5891-5892-5893-5894-5895-5896-5897-5898-5899-5900-5901-5902-5903-5904-5905-5906-5907-5908-5909-5910-5911-5912-5913-5914-5915-5916-5917-5918-5919-5920-5921-5922-5923-5924-5925-5926-5927-5928-5929-5930-5931-5932-5933-5934-5935-5936-5937-5938-5939-5940-5941-5942-5943-5944-5945-5946-5947-5948-5949-5950-5951-5952-5953-5954-5955-5956-5957-5958-5959-5960-5961-5962-5963-5964-5965-5966-5967-5968-5969-5970-5971-5972-5973-5974-5975-5976-5977-5978-5979-5980-5981-5982-5983-5984-5985-5986-5987-5988-5989-5990-5991-5992-5993-5994-5995-5996-5997-5998-5999-6000-6001-6002-6003-6004-6005-6006-6007-6008-6009-6010-6011-6012-6013-6014-6015-6016-6017-6018-6019-6020-6021-6022-6023-6024-6025-6026-6027-6028-6029-6030-6031-6032-6033-6034-6035-6036-6037-6038-6039-6040-6041-6042-6043-6044-6045-6046-6047-6048-6049-6050-6051-6052-6053-6054-6055-6056-6057-6058-6059-6060-6061-6062-6063-6064-6065-6066-6067-6068-6069-6070-6071-6072-6073-6074-6075-6076-6077-6078-6079-6080-6081-6082-6083-6084-6085-6086-6087-6088-6089-6090-6091-6092-6093-6094-6095-6096-6097-6098-6099-6100-6101-6102-6103-6104-6105-6106-6107-6108-6109-6110-6111-6112-6113-6114-6115-6116-6117-6118-6119-6120-6121-6122-6123-6124-6125-6126-6127-6128-6129-6130-6131-6132-6133-6134-6135-6136-6137-6138-6139-6140-6141-6142-6143-6144-6145-6146-6147-6148-6149-6150-6151-6152-6153-6154-6155-6156-6157-6158-6159-6160-6161-6162-6163-6164-6165-6166-6167-6168-6169-6170-6171-6172-6173-6174-6175-6176-6177-6178-6179-6180-681-6182-6183-6184-6185-6186-6187-6188-6189-6190-6191-6192-6193-6194-6195-6196-6197-6198-6199-6200-6201-6202-6203-6204-6205-6206-6207-6208-6209-6210-6211-6212-6213-6214-6215-6216-6217-6218-6219-6220-6221-6222-6223-6224-6225-6226-6227-6228-6229-6230-6231-6232-6233-6234-6235-6236-6237-6238-6239-6240-6241-6242-6243-6244-6245-6246-6247-6248-6249-6250-6251-6252-6253-6254-6255-6256-6257-6258-6259-6260-6261-6262-6263-6264-6265-6266-6267-6268-6269-6270-6271-6272-6273-6274-6275-6276-6277-6278-6279-6280-6281-6282-6283-6284-6285-6286-6287-6288-6289-6290-6291-6292-6293-6294-6295-6296-6297-6298-6299-6300-6301-6302-6303-6304-6305-6306-6307-6308-6309-6310-6311-6312-6313-6314-6315-6316-6317-6318-6319-6320-6321-6322-6323-6324-6325-6326-6327-6328-6329-6330-6331-6332-6333-6334-6335-6336-6337-6338-6339-6340-6341-6342-6343-6344-6345-6346-6347-6348-6349-6350-6351-6352-6353-6354-6355-6356-6357-6358-6359-6360-6361-6362-6363-6364-6365-6366-6367-6368-6369-670-6371-6372-6373-6374-6375-6376-6377-6378-6379-6380-6381-6382-6383-6384-6385-6386-6387-6388-6389-6390-6391-6392-6393-6394-6395-6396-6397-6398-6399-6400-6401-6402-6403-6404-6405-6406-6407-6408-6409-6410-6411-6412-6413-6414-6415-6416-6417-6418-6419-6420-6421-6422-6423-6424-6425-6426-6427-6428-6429-6430-6431-6432-6433-6434-6435-6436-6437-6438-6439-6440-6441-6442-6443-6444-6445-6446-6447-6448-6449-6450-6451-6452-6453-6454-6455-6456-6457-6458-6459-6460-6461-6462-6463-6464-6465-6466-6467-6468-6469-6470-6471-6472-6473-6474-6475-6476-6477-6478-6479-6480-6481-6482-6483-6484-6485-6486-6487-6488-6489-6490-6491-6492-6493-6494-6495-6496-6497-6498-6499-6500-6501-6502-6503-6504-6505-6506-6507-6508-6509-6510-6511-6512-6513-6514-6515-6516-6517-6518-6519-6520-6521-6522-6523-6524-6525-6526-6527-6528-6529-6530-6531-6532-6533-6534-6535-6536-6537-6538-6539-6540-6541-6542-6543-6544-6545-6546-6547-6548-6549-6550-6551-6552-6553-6554-6555-6556-6557-6558-6559-6560-6561-6562-6563-6564-6565-6566-6567-6568-6569-6570-6571-6572-6573-6574-6575-6576-6577-6578-6579-6580-6581-6582-6583-6584-6585-6586-6587-6588-6589-6590-6591-6592-6593-6594-6595-6596-6597-6598-6599-6600-6601-6602-6603-6604-6605-6606-6607-6608-6609-6610-6611-6612-6613-6614-6615-6616-6617-6618-6619-6620-6621-6622-6623-6624-6625-6626-6627-6628-6629-6630-6631-6632-6633-6634-6635-6636-637-6638-6639-6640-6641-6642-6643-6644-6645-6646-6647-6648-6649-6650-6651-6652-6653-6654-6655-6656-6657-6658-6659-6660-6661-6662-6663-6664-6665-6666-6667-6668-6669-6670-6671-6672-6673-6674-6675-6676-6677-6678-6679-6680-6681-6682-6683-6684-6685-6686-6687-6688-6689-6690-6691-6692-6693-6694-6695-6696-6697-6698-6699-6700-6701-6702-6703-6704-6705-6706-6707-6708-6709-6710-6711-6712-6713-6714-6715-6716-6717-6718-6719-6720-6721-6722-6723-6724-6725-6726-6727-6728-6729-6730-6731-6732-6733-6734-6735-6736-6737-6738-6739-6740-6741-6742-6743-6744-645-6746-6747-6748-6749-6750-6751-6752-6753-6754-6755-6756-6757-6758-6759-6760-6761-6762-6763-6764-6765-6766-6767-6768-6769-6770-6771-6772-6773-6774-6775-6776-6777-6778-6779-6780-6781-6782-6783-6784-6785-6786-6787-6788-6789-6790-6791-6-793-6794-6795-6796-6797-6798-6799-6800-6801-6802-6803-6804-6805-6806-6807-6808-6809-6810-6811-6812-6813-6814-6815-6816-6817-6818-6819-6820-6821-6822-6823-6824-6825-6826-6827-6828-6829-6830-6831-6832-6833-6834-6835-6836-6837-6838-6839-6840-6841-6842-6843-6844-6845-6846-6847-6848-6849-6850-6851-6852-6853-6854-6855-6856-6857-6858-6859-6860-6861-6862-6863-6864-6865-6866-6867-6868-6869-6870-6871-6872-6873-6874-6875-6876-6877-6878-6879-6880-6881-6882-6883-6884-6885-6886-6887-6888-6889-6890-6891-6892-6893-6894-6895-6896-6897-6898-6899-6900-6901-6902-6903-6904-6905-6906-6907-6908-6909-6910-6911-6912-6913-6914-6915-6916-6917-6918-6919-6920-6921-6922-6923-6924-6925-6926-6927-6928-6929-6930-6931-6932-6933-6934-6935-6936-6937-6938-6939-6940-6941-6942-6943-6944-645-6946-6947-6948-6949-6950-6951-6952-6953-6954-6955-6956-6957-6958-6959-6960-6961-6962-6963-6964-6965-6966-6967-6968-6969-6970-6971-6972-6973-6974-6975-6976-6977-6978-6979-6980-6981-6982-6983-6984-6985-6986-6987-6988-6989-6990-6991-6992-6993-6994-6995-6996-6997-6998-6999-7000-7001-7002-7003-7004-7005-7006-7007-7008-7009-7010-7011-7012-7013-7014-7015-7016-7017-7018-7019-7020-7021-7022-7023-7024-7025-7026-7027-7028-7029-7030-7031-7032-7033-7034-7035-7036-7037-7038-7039-7040-7041-7042-7043-7044-7045-7046-7047-7048-7049-7050-7051-7052-7053-7054-7055-7056-7057-7058-7059-7060-7061-7062-7063-7064-7065-7066-7067-7068-7069-7070-7071-7072-7073-7074-7075-7076-7077-7078-7079-7080-7081-7082-7083-7084-7085-7086-7087-7088-7089-7090-7091-7092-7093-7094-7095-7096-7097-7098-7099-7100-7101-7102-7103-7104-7105-7106-7107-7108-7109-7110-7111-7112-7113-7114-7115-7116-7117-7118-7119-7120-7121-7122-7123-7124-7125-7126-7127-7128-7129-7130-7131-7132-7133-7134-7135-7136-7137-7138-7139-7140-7141-7142-7143-7144-7145-7146-7147-7148-7149-7150-7151-7152-7153-7154-7155-7156-7157-7158-7159-7160-7161-7162-7163-7164-7165-7166-7167-7168-7169-7170-7171-7172-7173-7174-7175-7176-7177-7178-7179-7180-7181-7182-7183-7184-7185-7186-7187-7188-7189-7190-7191-7192-7193-7194-7195-7196-7197-7198-7199-7200-7201-7202-7203-7204-7205-7206-7207-7208-7209-7210-7211-7212-7213-7214-7215-7216-7217-7218-7219-7220-7221-7222-7223-7224-7225-7226-7227-7228-7229-7230-7231-7232-7233-7234-7235-7236-7237-7238-7239-7240-7241-7242-7243-7244-7245-7246-7247-7248-7249-7250-7251-7252-7253-7254-7255-7256-7257-7258-7259-7260-7261-7262-7263-7264-7265-7266-7267-7268-7269-7270-7271-7272-7273-7274-7275-7276-7277-7278-7279-7280-7281-7282-7283-7284-7285-7286-7287-7288-7289-7290-7291-7292-7293-7294-7295-7296-7297-7298-7299-7300-7301-7302-7303-7304-7305-7306-7307-7308-7309-7310-7311-7312-7313-7314-7315-7316-7317-7318-7319-7320-7321-7322-7323-7324-7325-7326-7327-7328-7329-7330-7331-7332-7333-7334-7335-7336-7337-7338-7339-7340-7341-7342-7343-7344-7345-7346-7347-7348-7349-7350-7351-7352-7353-7354-7355-7356-7357-7358-7359-7360-7361-7362-7363-7364-7365-7366-7367-7368-7369-7370-7371-7372-7373-7374-7375-7376-7377-7378-7379-7380-7381-7382-7383-7384-7385-7386-7387-7388-7389-7390-7391-7392-7393-7394-7395-7396-7397-7398-7399-7400-7401-7402-7403-7404-7405-7406-7407-7408-7409-7410-7411-7412-7413-7414-7415-7416-7417-7418-7419-7420-7421-7422-7423-7424-7425-7426-7427-7428-7429-7430-7431-7432-7433-7434-7435-7436-7437-7438-7439-7440-7441-7442-7443-7444-7445-7446-7447-7448-7449-7450-7451-7452-7453-7454-755-7456-7457-7458-7459-7460-7461-7462-7463-7464-7465-7466-7467-7468-7469-7470-7471-7472-7473-7474-7475-7476-7477-7478-7479-7480-7481-7482-7483-7484-7485-7486-7487-7488-7489-7490-7491-7492-7493-7494-7495-7496-7497-7498-7499-7500-7501-7502-7503-7504-7505-7506-7507-7508-7509-7510-7511-7512-7513-7514-7515-7516-7517-7518-7519-7520-7521-7522-7523-7524-7525-7526-7527-7528-7529-7530-7531-7532-7533-7534-7535-7536-7537-7538-7539-7540-7541-7542-7543-7544-7545-7546-7547-7548-7549-7550-7551-7552-7553-7554-7555-7556-7557-7558-7559-7560-7561-7562-7563-7564-7565-7566-7567-7568-7569-7570-7571-7572-7573-7574-7575-7576-7577-7578-7579-7580-7581-7582-7583-7584-7585-7586-7587-7588-7589-7590-7591-7592-7593-7594-7595-7596-7597-7598-7599-7600-7601-7602-7603-7604-7605-7606-7607-7608-7609-7610-7611-7612-7613-7614-7615-7616-7617-7618-7619-7620-7621-7622-7623-7624-7625-7626-7627-7628-7629-7630-7631-7632-7633-7634-7635-7636-7637-7638-7639-7640-7641-7642-7643-7644-7645-7646-7647-7648-7649-7650-7651-7652-7653-7654-7655-7656-7657-7658-7659-7660-7661-7662-7663-7664-7665-7666-7667-7668-7669-7670-7671-7672-7673-7674-7675-7676-7677-7678-7679-7680-7681-7682-7683-7684-7685-7686-7687-7688-7689-7690-7691-7692-7693-7694-7695-7696-7697-7698-7699-7700-7701-7702-7703-7704-7705-7706-7707-7708-7709-7710-7711-7712-7713-7714-7715-7716-7717-7718-7719-7720-7721-7722-7723-7724-7725-7726-7727-7728-7729-7730-7731-7732-7733-7734-7735-7736-7737-7738-7739-740-7741-7742-7743-7744-7745-7746-7747-7748-7749-7750-7751-7752-7753-7754-7755-7756-7757-7758-7759-7760-7761-7762-7763-7764-7765-7766-7767-7768-7769-7770-7771-7772-7773-7774-775-7776-7777-7778-7779-7780-7781-7782-7783-7784-7785-7786-7787-7788-7789-7790-7791-7792-7793-7794-7795-7796-7797-7798-7799-7800-7801-7802-7803-7804-7805-7806-7807-7808-7809-7810-7811-7812-7813-7814-7815-7816-7817-7818-7819-7820-7821-7822-7823-7824-7825-7826-7827-7828-7829-7830-7831-7832-7833-7834-7835-7836-7837-7838-7839-7840-7841-7842-7843-7844-7845-7846-7847-7848-7849-7850-7851-7852-7853-7854-7855-7856-7857-7858-7859-7860-7861-7862-7863-7864-7865-7866-7867-7868-7869-7870-7871-7872-7873-7874-7875-7876-7877-7878-7879-7880-7881-7882-7883-7884-7885-7886-7887-7888-7889-7890-7891-7892-7893-7894-7895-7896-7897-7898-7899-7900-7901-7902-7903-7904-7905-7906-7907-7908-7909-7910-7911-7912-7913-7914-7915-7916-7917-7918-7919-7920-7921-7922-7923-7924-7925-7926-7927-7928-7929-7930-7931-7932-7933-7934-7935-7936-7937-7938-7939-7940-7941-7942-7943-7944-7945-7946-7947-7948-7949-7950-7951-7952-7953-7954-7955-7956-7957-7958-7959-7960-7961-7962-7963-7964-7965-7966-7967-7968-7969-7970-7971-7972-7973-7974-7975-7976-7977-7978-7979-7980-7981-7982-7983-7984-7985-7986-7987-7988-7989-7990-7991-7992-7993-7994-7995-7996-7997-7998-7999-8000-8001-8002-8003-8004-8005-8006-8007-8008-8009-8010-8011-8012-8013-8014-8015-8016-8017-8018-8019-8020-8021-8022-8023-8024-8025-8026-8027-8028-8029-8030-8031-8032-8033-8034-8035-8036-8037-8038-8039-8040-8041-8042-8043-8044-8045-8046-8047-8048-8049-8050-8051-8052-8053-8054-8055-8056-8057-8058-8059-8060-8061-8062-8063-8064-8065-8066-8067-8068-8069-8070-8071-8072-8073-8074-8075-8076-8077-8078-8079-8080-8081-8082-8083-8084-8085-8086-8087-8088-8089-8090-8091-8092-8093-8094-8095-8096-8097-8098-8099-8100-8101-8102-8103-8104-8105-8106-8107-8108-8109-8110-8111-8112-8113-8114-8115-8116-8117-8118-8119-8120-8121-8122-8123-8124-8125-8126-8127-8128-8129-8130-8131-8132-8133-8134-8135-8136-8137-8138-8139-8140-8141-8142-8143-8144-8145-8146-8147-8148-8149-8150-8151-8152-8153-8154-8155-8156-8157-8158-8159-8160-8161-8162-8163-8164-8165-8166-8167-8168-8169-8170-8171-8172-8173-8174-8175-8176-8177-8178-8179-8180-8181-8182-8183-8184-8185-8186-8187-8188-8189-8190-8191-8192-8193-8194-8195-8196-8197-8198-8199-8200-8201-8202-8203-8204-8205-8206-8207-8208-8209-8210-8211-8212-8213-8214-8215-8216-8217-8218-8219-8220-8221-8222-8223-8224-8225-8226-8227-8228-8229-8230-8231-8232-8233-8234-8235-8236-8237-8238-8239-8240-8241-8242-8243-8244-8245-8246-8247-8248-8249-8250-8251-8252-8253-8254-8255-8256-8257-8258-8259-8260-8261-8262-8263-8264-8265-8266-8267-8268-8269-8270-8271-8272-8273-8274-8275-8276-8277-8278-8279-8280-8281-8282-8283-8284-8285-8286-8287-8288-8289-8290-8291-8292-8293-8294-8295-8296-8297-8298-8299-8300-8301-8302-8303-8304-8305-8306-8307-8308-8309-8310-8311-8312-8313-8314-8315-8316-8317-8318-8319-8320-8321-8322-8323-8324-8325-8326-8327-8328-8329-8330-8331-8332-8333-8334-8335-8336-8337-8338-8339-8340-8341-8342-8343-8344-8345-8346-8347-8348-8349-8350-8351-8352-8353-8354-8355-8356-8357-8358-8359-8360-8361-8362-8363-8364-8365-8366-8367-8368-8369-8370-8371-8372-8373-8374-8375-8376-8377-8378-8379-8380-8381-8382-8383-8384-8385-8386-8387-8388-8389-8390-8391-8392-8393-8394-895-8396-8397-8398-8399-8400-8401-8402-8403-8404-8405-8406-8407-8408-8409-8410-8411-8412-8413-8414-8415-8416-8417-8418-8419-8420-8421-8422-8423-8424-8425-8426-8427-8428-8429-8430-8431-8432-8433-8434-8435-8436-8437-8438-8439-8440-8441-8442-8443-8444-8445-8446-8447-8448-8449-8450-8451-8452-8453-8454-8455-8456-8457-8458-8459-8460-8461-8462-8463-8464-8465-8466-8467-8468-8469-8470-8471-8472-8473-8474-8475-8476-8477-8478-8479-8480-8481-8482-8483-8484-8485-8486-8487-8488-8489-8490-8491-8492-8493-8494-8495-8496-8497-8498-8499-8500-8501-8502-8503-8504-8505-8506-8507-8508-8509-8510-8511-8512-8513-8514-8515-8516-8517-8518-8519-8520-8521-8522-8523-8524-8525-8526-8527-8528-8529-8530-8531-8532-8533-8534-8535-8536-8537-8538-8539-8540-8541-8542-8543-8544-8545-8546-8547-8548-8549-8550-8551-8552-8553-8554-8555-8556-8557-8558-8559-8560-8561-8562-8563-8564-8565-8566-8567-8568-8569-8570-8571-8572-8573-8574-8575-8576-8577-8578-8579-8580-8581-8582-8583-8584-8585-8586-8587-8588-8589-8590-8591-8592-8593-8594-8595-8596-8597-8598-8599-8600-8601-8602-8603-8604-8605-8606-8607-8608-8609-8610-8611-8612-8613-8614-8615-8616-8617-8618-8619-8620-8621-8622-8623-8624-8625-8626-8627-8628-8629-8630-8631-8632-8633-8634-8635-8636-8637-8638-8639-8640-8641-8642-8643-8644-8645-8646-8647-8648-8649-8650-8651-8652-8653-8654-8655-8656-8657-8658-8659-8660-8661-8662-8663-8664-8665-8666-8667-8668-8669-8670-8671-8672-8673-8674-8675-8676-8677-8678-8679-8680-8681-8682-8683-8684-8685-8686-8687-8688-8689-8690-8691-8692-8693-8694-8695-8696-8697-8698-8699-8700-8701-8702-8703-8704-8705-8706-8707-8708-8709-8710-8711-8712-8713-8714-8715-8716-8717-8718-8719-8720-8721-8722-8723-8724-8725-8726-8727-8728-8729-8730-8731-8732-8733-8734-8735-8736-8737-8738-8739-8740-8741-8742-8743-8744-8745-8746-8747-8748-8749-8750-8751-8752-8753-8754-8755-8756-8757-8758-8759-8760-8761-8762-8763-8764-8765-8766-8767-8768-8769-8770-8771-8772-8773-8774-8775-8776-8777-8778-8779-8780-8781-8782-8783-8784-8785-8786-8787-8788-8789-8790-8791-8792-8793-8794-8795-8796-8797-8798-8799-8800-8801-8802-8803-8804-8805-8806-8807-8808-8809-8810-8811-8812-8813-8814-8815-8816-8817-8818-8819-8820-8821-8822-8823-8824-8825-8826-8827-8828-8829-8830-8831-8832-8833-8834-8835-8836-8837-8838-8839-8840-8841-8842-8843-8844-8845-8846-8847-8848-8849-8850-8851-8852-8853-8854-8855-8856-8857-8858-8859-8860-8861-8862-8863-8864-8865-8866-8867-8868-8869-8870-8871-8872-8873-8874-8875-8876-8877-8878-8879-8880-8881-8882-8883-8884-8885-8886-8887-8888-8889-8890-8891-8892-8893-8894-8895-8896-8897-8898-8899-8900-8901-8902-8903-8904-8905-8906-8907-8908-8909-8910-8911-8912-8913-8914-8915-8916-8917-8918-8919-8920-8921-8922-8923-8924-8925-8926-8927-8928-8929-8930-8931-8932-8933-8934-8935-8936-8937-8938-8939-8940-8941-8942-8943-8944-8945-8946-8947-8948-8949-8950-8951-8952-8953-8954-8955-8956-8957-8958-8959-8960-8961-8962-8963-8964-8965-8966-8967-8968-8969-8970-8971-8972-8973-8974-8975-8976-8977-8978-8979-8980-8981-8982-8983-8984-8985-8986-8987-8988-8989-8990-8991-8992-8993-8994-8995-8996-8997-8998-8999-9000-9001-9002-9003-9004-9005-9006-9007-9008-9009-9010-9011-9012-9013-9014-9015-9016-9017-9018-9019-9020-9021-9022-9023-9024-9025-9026-9027-9028-9029-9030-9031-9032-9033-9034-9035-9036-9037-9038-9039-9040-9041-9042-943-9044-9045-9046-9047-9048-9049-9050-9051-9052-9053-9054-9055-9056-9057-9058-9059-9060-9061-9062-9063-9064-9065-9066-9067-9068-9069-9070-9071-9072-9073-9074-9075-9076-9077-9078-9079-9080-9081-9082-9083-9084-9085-9086-9087-9088-9089-9090-9091-9092-9093-9094-9095-9096-9097-9098-9099-9100-9101-9102-9103-9104-9105-9106-9107-9108-9109-9110-9111-9112-9113-9114-9115-9116-9117-9118-9119-9120-9121-9122-9123-9124-9125-9126-9127-9128-9129-9130-9131-9132-9133-9134-9135-9136-9137-9138-9139-9140-9141-9142-9143-9144-9145-9146-9147-9148-9149-9150-9151-9152-9153-9154-9155-9156-9157-9158-9159-9160-9161-9162-9163-9164-9165-9166-9167-9168-9169-9170-9171-9172-9173-9174-9175-9176-9177-9178-9179-9180-9181-9182-9183-9184-9185-9186-9187-9188-9189-9190-9191-9192-9193-9194-9195-9196-9197-9198-9199-9200-9201-9202-9203-9204-9205-9206-9207-9208-9209-9210-9211-9212-9213-9214-9215-9216-9217-9218-9219-9220-9221-9222-9223-9224-9225-9226-9227-9228-9229-9230-9231-9232-9233-9234-9235-9236-9237-9238-9239-9240-9241-9242-9243-9244-9245-9246-9247-9248-9249-9250-9251-9252-9253-9254-9255-9256-9257-9258-9259-9260-9261-9262-9263-9264-9265-9266-9267-9268-9269-9270-9271-9272-9273-9274-9275-9276-9277-9278-9279-9280-9281-9282-9283-9284-9285-9286-9287-9288-9289-9290-9291-9292-9293-9294-9295-9296-9297-9298-9299-9300-9301-9302-9303-9304-9305-9306-9307-9308-9309-9310-9311-9312-9313-9314-9315-9316-9317-9318-9319-9320-9321-9322-9323-9324-9325-9326-9327-9328-9329-9330-9331-9332-9333-9334-9335-9336-9337-9338-9339-9340-9341-942-9343-9344-9345-9346-9347-9348-9349-9350-9351-9352-9353-9354-9355-9356-9357-9358-9359-9360-9361-9362-9363-9364-9365-9366-9367-9368-9369-9370-9371-9372-9373-9374-9375-9376-9377-9378-9379-9380-9381-9382-9383-9384-9385-9386-9387-9388-9389-9390-9391-9392-9393-9394-9395-9396-9397-9398-9399-9400-9401-9402-9403-9404-9405-9406-9407-9408-9409-9410-9411-9412-9413-9414-9415-9416-9417-9418-9419-9420-9421-9422-9423-9424-9425-9426-9427-9428-9429-9430-9431-9432-9433-9434-9435-9436-9437-9438-9439-9440-9441-9442-9443-9444-9445-9446-9447-9448-9449-9450-9451-9452-9453-9454-9455-9456-9457-9458-9459-9460-9461-9462-9463-9464-9465-9466-9467-9468-9469-9470-9471-9472-9473-9474-9475-9476-9477-9478-9479-9480-9481-9482-9483-9484-9485-9486-9487-9488-9489-9490-9491-9492-9493-9494-9495-9496-9497-9498-9499-9500-9501-9502-9503-9504-9505-9506-9507-9508-9509-9510-9511-9512-9513-9514-9515-9516-9517-9518-9519-9520-9521-9522-9523-9524-9525-9526-9527-9528-9529-9530-9531-9532-9533-9534-9535-9536-9537-9538-9539-9540-9541-9542-9543-9544-9545-9546-9547-9548-9549-9550-9551-9552-9553-9554-9555-9556-9557-9558-9559-9560-9561-9562-9563-9564-9565-9566-9567-9568-9569-9570-9571-9572-9573-9574-9575-9576-9577-9578-9579-9580-9581-9582-9583-9584-9585-9586-9587-9588-9589-9590-9591-9592-993-9594-9595-9596-9597-9598-9599-9600-9601-9602-9603-9604-9605-9606-9607-9608-9609-9610-9611-9612-9613-9614-9615-9616-9617-9618-9619-9620-9621-9622-9623-9624-9625-9626-9627-9628-9629-9630-9631-9632-9633-9634-9635-9636-9637-9638-9639-9640-9641-9642-9643-9644-9645-9646-9647-9648-9649-9650-9651-9652-9653-9654-9655-9656-9657-9658-9659-9660-9661-9662-9663-9664-9665-9666-9667-9668-9669-9670-9671-9672-9673-9674-9675-9676-9677-9678-9679-9680-9681-9682-9683-9684-9685-9686-9687-9688-9689-9690-9691-9692-9693-9694-9695-9696-9697-9698-9699-9700-9701-9702-9703-9704-9705-9706-9707-9708-9709-9710-9711-9712-9713-9714-9715-9716-9717-9718-9719-9720-9721-9722-9723-9724-9725-9726-9727-9728-9729-9730-9731-9732-9733-9734-9735-9736-9737-9738-9739-9740-9741-9742-9743-9744-9745-9746-9747-9748-9749-9750-9751-9752-9753-954-9755-9756-9757-9758-9759-9760-9761-9762-9763-9764-9765-9766-9767-9768-9769-9770-9771-9772-9773-9774-9775-9776-9777-9778-9779-9780-9781-9782-9783-9784-9785-9786-9787-9788-9789-9790-9791-9792-9793-9794-9795-9796-9797-9798-9799-9800-9801-9802-9803-9804-9805-9806-9807-9808-9809-9810-9811-9812-9813-9814-9815-9816-9817-9818-9819-9820-9821-9822-9823-9824-9825-9826-9827-9828-9829-9830-9831-9832-9833-9834-9835-9836-9837-9838-9839-9840-9841-9842-9843-9844-9845-9846-9847-9848-9849-9850-9851-9852-9853-9854-9855-9856-9857-9858-9859-9860-9861-9862-9863-9864-9865-9866-9867-9868-9869-9870-9871-9872-9873-9874-9875-9876-9877-9878-9879-9880-9881-9882-9883-9884-9885-9886-9887-9888-9889-9890-9891-9892-9893-9894-9895-9896-9897-9898-9899-9900-9901-9902-9903-9904-9905-9906-9907-9908-9909-9910-9911-9912-9913-9914-9915-9916-9917-9918-9919-9920-9921-9922-9923-9924-9925-9926-9927-9928-9929-9930-9931-9932-9933-9934-9935-9936-9937-9938-9939-9940-9941-9942-9943-9944-9945-9946-9947-9948-9949-9950-9951-9952-9953-9954-9955-9956-9957-9958-9959-9960-9961-9962-9963-9964-9965-9966-9967-9968-9969-9970-9971-9972-9973-9974-9975-9976-9977-9978-9979-9980-9981-9982-9983-9984-9985-9986-9987-9988-9989-9990-9991-9992-9993-9994-9995-9996-9997-9998-9999-10000-10001-10002-10003-10004-10005-10006-10007-10008-10009-10010-10011-10012-10013-10014-10015-10016-10017-10018-10019-10020-10021-10022-10023-10024-10025-10026-10027-10028-10029-10030-10031-10032-10033-10034-10035-10036-10037-10038-10039-10040-10041-10042-10043-10044-10045-10046-10047-10048-10049-10050-10051-10052-10053-10054-10055-10056-10057-10058-10059-10060-10061-10062-10063-10064-10065-10066-10067-10068-10069-10070-10071-10072-10073-10074-10075-10076-10077-10078-10079-10080-10081-10082-10083-10084-10085-10086-10087-10088-10089-10090-10091-10092-10093-10094-10095-10096-10097-10098-10099-10100-10101-10102-10103-10104-10105-10106-10107-10108-10109-10110-10111-10112-10113-10114-10115-10116-10117-10118-10119-10120-10121-10122-10123-10124-10125-10126-10127-10128-10129-10130-10131-10132-10133-10134-10135-10136-10137-10138-10139-10140-10141-10142-10143-10144-10145-10146-10147-10148-10149-10150-10151-10152-10153-10154-10155-10156-10157-10158-10159-10160-10161-10162-10163-10164-10165-10166-10167-10168-10169-10170-10171-10172-10173-10174-10175-10176-10177-10178-10179-10180-10181-10182-10183-10184-10185-10186-10187-10188-10189-10190-10191-10192-10193-10194-10195-10196-10197-10198-10199-10200-10201-10202-10203-10204-10205-10206-10207-10208-10209-10210-10211-10212-10213-10214-10215-10216-10217-10218-10219-10220-10221-10222-10223-10224-10225-10226-10227-10228-10229-10230-10231-10232-10233-10234-10235-10236-10237-10238-10239-10240-10241-10242-10243-10244-10245-10246-10247-10248-10249-10250-10251-10252-10253-10254-10255-10256-10257-10258-10259-10260-10261-10262-10263-10264-10265-10266-10267-10268-10269-10270-10271-10272-10273-10274-10275-10276-10277-10278-10279-10280-10281-10282-10283-10284-10285-10286-10287-10288-10289-10290-10291-10292-10293-10294-10295-10296-10297-10298-10299-10300-10301-10302-10303-10304-10305-10306-10307-10308-10309-10310-10311-10312-10313-10314-10315-10316-10317-10318-10319-10320-10321-10322-10323-10324-10325-10326-10327-10328-10329-10330-10331-10332-10333-10334-10335-10336-10337-10338-10339-10340-10341-10342-10343-10344-10345-10346-10347-10348-10349-10350-10351-10352-10353-10354-10355-10356-10357-10358-10359-10360-10361-10362-10363-10364-10365-10366-10367-10368-10369-10370-10371-10372-10373-10374-10375-10376-10377-10378-10379-10380-10381-10382-10383-10384-10385-10386-10387-10388-10389-10390-10391-10392-10393-10394-10395-10396-10397-10398-10399-10400-10401-10402-10403-10404-10405-10406-10407-10408-10409-10410-10411-10412-10413-10414-10415-10416-10417-10418-10419-10420-10421-10422-10423-10424-10425-10426-10427-10428-10429-10430-10431-10432-10433-10434-10435-10436-10437-10438-10439-10440-10441-10442-10443-10444-10445-10446-10447-10448-10449-10450-10451-10452-10453-10454-10455-10456-10457-10458-10459-10460-10461-10462-10463-10464-10465-10466-10467-10468-10469-10470-10471-10472-10473-10474-10475-10476-10477-10478-10479-10480-10481-10482-10483-10484-10485-10486-10487-10488-10489-1049

Neurotransmitter System Modulation

While direct research on the specific modulatory effects of this compound on neurotransmitter systems is not extensively documented, the broader class of quinoline and isoquinoline derivatives has been a subject of interest in neuroprotective research. Studies on various quinoline derivatives suggest potential roles as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govmdpi.com Inhibition of these enzymes is a key mechanism in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as it can increase the synaptic availability of neurotransmitters such as dopamine (B1211576) and acetylcholine.

For instance, computational molecular docking simulations have been used to predict the neuroprotective potential of a wide range of quinoline derivatives. nih.govmdpi.com These studies suggest that the quinoline scaffold is a promising framework for developing multifunctional agents against neurodegenerative diseases. nih.govmdpi.com The specific effects are highly dependent on the nature and position of substituent groups on the quinoline ring. mdpi.com For example, the presence of aldehyde and ester groups has been suggested to improve the affinity for acetylcholinesterase. mdpi.com

Although these findings relate to the broader family of quinoline derivatives, they provide a basis for inferring the potential, yet unconfirmed, neuropharmacological activity of this compound. Further direct experimental investigation is necessary to elucidate its specific mechanisms of action and its influence on neurotransmitter pathways.

Antioxidant Properties

The antioxidant potential of chemical compounds is often associated with their molecular structure, particularly the presence of functional groups that can donate hydrogen atoms or electrons to neutralize free radicals. The chemical structure of this compound contains both a methoxy (B1213986) (-OCH3) group and a carboxylic acid (-COOH) group, which are known to influence antioxidant activity.

Studies on structurally related phenolic acids have shown that methoxyl and phenolic hydroxyl groups can enhance antioxidant capabilities. nih.govresearchgate.net The antioxidant activity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization test. mdpi.comresearchgate.net